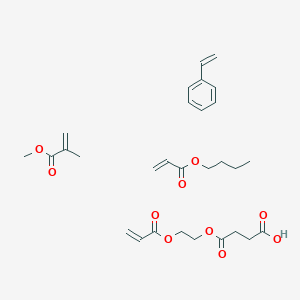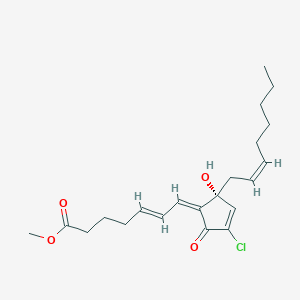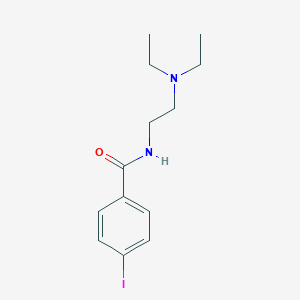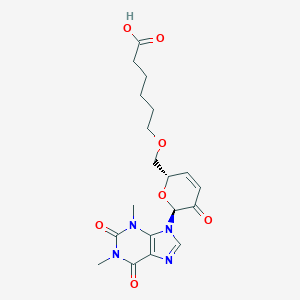
Cpd-TH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cpd-TH is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a derivative of tetrahydrocannabinol (THC), the primary psychoactive component found in marijuana. Cpd-TH has been shown to have a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
Cpd-TH acts on the endocannabinoid system, which is a complex network of receptors and neurotransmitters that play a role in regulating various physiological processes. Specifically, Cpd-TH acts on the CB1 and CB2 receptors, which are found throughout the body. By activating these receptors, Cpd-TH can modulate a range of physiological processes, including pain perception, inflammation, and immune function.
Efectos Bioquímicos Y Fisiológicos
Cpd-TH has a range of biochemical and physiological effects, which make it a promising candidate for the development of new drugs. Some of the effects include anti-inflammatory properties, neuroprotective effects, and pain relief. Additionally, Cpd-TH has been shown to have antioxidant properties, which may help to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Cpd-TH in lab experiments is that it is a well-characterized compound, with a known mechanism of action. This makes it easier for researchers to design experiments and interpret results. However, one of the limitations of using Cpd-TH is that it can be difficult to work with, due to its low solubility in water and other solvents.
Direcciones Futuras
There are many potential future directions for research on Cpd-TH. One area of focus is the development of new drugs based on Cpd-TH, which may have improved efficacy and reduced side effects compared to existing drugs. Additionally, researchers may investigate the potential of Cpd-TH in combination with other drugs or therapies, to enhance its therapeutic effects. Finally, there is a need for further research into the safety and long-term effects of Cpd-TH, to ensure that it is a safe and effective treatment option.
Métodos De Síntesis
Cpd-TH can be synthesized using a variety of methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while biosynthesis involves the use of living organisms to produce the compound. Both methods have their advantages and disadvantages, and the choice of method will depend on the specific application.
Aplicaciones Científicas De Investigación
Cpd-TH has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. Some of the areas of research include pain management, neuroprotection, and anti-inflammatory effects. Studies have also shown that Cpd-TH may have potential in the treatment of cancer, epilepsy, and other neurological disorders.
Propiedades
Número CAS |
107838-94-8 |
|---|---|
Nombre del producto |
Cpd-TH |
Fórmula molecular |
C19H24N4O7 |
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
6-[[(2S,6S)-6-(1,3-dimethyl-2,6-dioxopurin-9-yl)-5-oxo-2H-pyran-2-yl]methoxy]hexanoic acid |
InChI |
InChI=1S/C19H24N4O7/c1-21-16-15(17(27)22(2)19(21)28)20-11-23(16)18-13(24)8-7-12(30-18)10-29-9-5-3-4-6-14(25)26/h7-8,11-12,18H,3-6,9-10H2,1-2H3,(H,25,26)/t12-,18-/m0/s1 |
Clave InChI |
BBNUVZSDGRQNJJ-SGTLLEGYSA-N |
SMILES isomérico |
CN1C2=C(C(=O)N(C1=O)C)N=CN2[C@@H]3C(=O)C=C[C@H](O3)COCCCCCC(=O)O |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=CN2C3C(=O)C=CC(O3)COCCCCCC(=O)O |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N=CN2C3C(=O)C=CC(O3)COCCCCCC(=O)O |
Sinónimos |
7-(6-O-(5-carboxypentyl)-3,4-dideoxyhex-3-enopyranosyl-2-ulose)theophylline CPD-TH |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



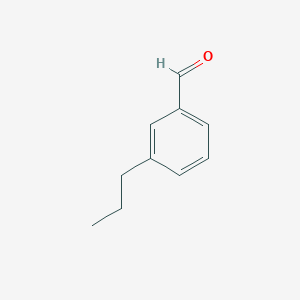
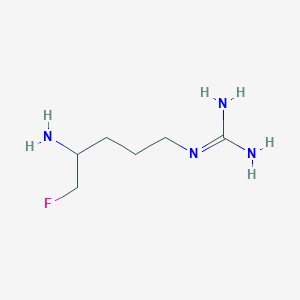
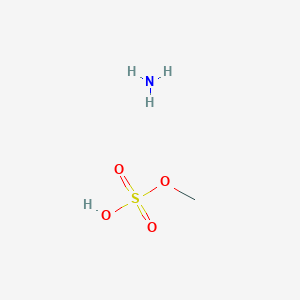
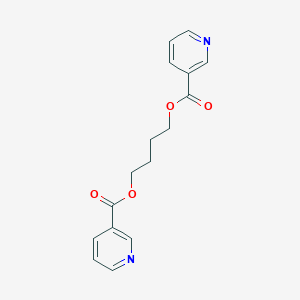
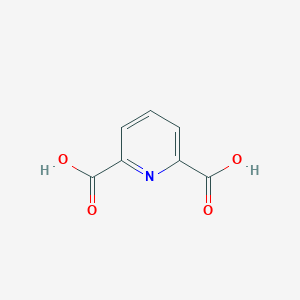

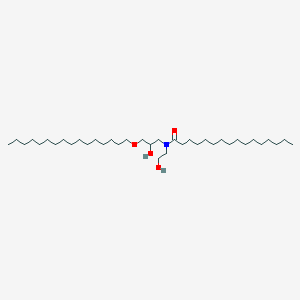


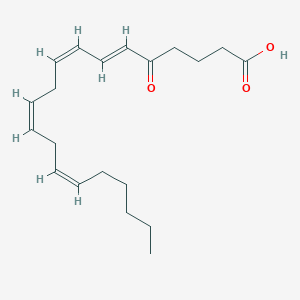
![4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid](/img/structure/B25501.png)
